molecular formula C11H16N4O2 B2641203 Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate CAS No. 1936361-46-4

Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate

Cat. No. B2641203
CAS RN: 1936361-46-4
M. Wt: 236.275
InChI Key: YSJCBFKMWKELJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate, also known as compound 1, is a synthetic compound that belongs to the class of pteridine derivatives. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

  • Synthesis and Reactions : tert-Butyl phenylazocarboxylates, which include tert-butyl derivatives like tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate, are versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, making them useful for creating various organic compounds (Jasch et al., 2012).

  • Pharmacokinetic Properties : The tert-butyl group, a common motif in medicinal chemistry, can affect the physicochemical properties of compounds. Modifications to this group, such as alternative substituents, can influence the efficacy and activity of drug molecules (Westphal et al., 2015).

  • Enantioselective Reactions : The tert-butyl group is used in the kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction, showcasing its utility in achieving high asymmetric induction in chemical reactions (Ishihara et al., 2008).

  • Metal Complexes and Ligands : tert-Butyl derivatives are used in the synthesis and characterization of polypyridine ruthenium(II) complexes. These complexes have applications in photochemistry and catalysis (Bonnet et al., 2003).

  • Chemical Transformations and Synthesis : The tert-butyl group is involved in the synthesis of various organic compounds, including pyrido[4,3-d]pyrimidines, through cyclization reactions. This demonstrates its role in facilitating specific chemical transformations (Čikotienė et al., 2009).

  • Decomposition and Radical Formation : Studies on the thermal decomposition of tert-butyl peresters, like the tert-butyl perester of thymidine-5'-carboxylic acid, contribute to understanding the formation and fate of radicals, which is crucial in various chemical processes (Montevecchi et al., 2004).

properties

IUPAC Name

tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15-5-4-13-8-6-12-7-14-9(8)15/h6-7,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJCBFKMWKELJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CN=CN=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1936361-46-4
Record name tert-butyl 5,6,7,8-tetrahydropteridine-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.